molecular formula C16H14O2 B372960 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- CAS No. 22966-05-8

2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl-

Cat. No.: B372960
CAS No.: 22966-05-8
M. Wt: 238.28g/mol
InChI Key: IWFHVAAFIDSBRL-ZHACJKMWSA-N
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Description

2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- is a member of the chalcone family, which are α,β-unsaturated aromatic ketones. Chalcones are known for their diverse biological activities and serve as intermediates for synthesizing various heterocyclic compounds. This compound, in particular, has been studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcones, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to apoptosis and cell cycle regulation, contributing to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy group enhances its electron-donating properties, contributing to its potent pharmacological effects .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFHVAAFIDSBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282794
Record name 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22966-05-8
Record name 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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